molecular formula C22H21ClN2O3 B3436592 [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone

[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B3436592
M. Wt: 396.9 g/mol
InChI Key: FHNBKGNZARSYOB-UHFFFAOYSA-N
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Description

[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and a chlorophenoxy group

Properties

IUPAC Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c23-19-8-4-5-9-20(19)27-16-18-10-11-21(28-18)22(26)25-14-12-24(13-15-25)17-6-2-1-3-7-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNBKGNZARSYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 2-chlorophenol in the presence of a base such as potassium carbonate.

    Attachment of the phenylpiperazine moiety: This is usually done through a nucleophilic substitution reaction where the furan-chlorophenoxy intermediate reacts with 4-phenylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The chlorophenoxy group can be reduced to a phenoxy group under hydrogenation conditions.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furanones.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenylpiperazines.

Scientific Research Applications

Chemistry

In chemistry, [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, while the furan ring can participate in electron transfer reactions. The chlorophenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Chlorophenoxy)ethyl]-(4-phenylpiperazin-1-yl)methanone
  • [5-(2-Bromophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone
  • [5-[(2-Chlorophenoxy)methyl]thiophene-2-yl]-(4-phenylpiperazin-1-yl)methanone

Uniqueness

What sets [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone apart from similar compounds is its unique combination of a furan ring and a phenylpiperazine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone
Reactant of Route 2
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[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone

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